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Compound of Interest

Compound Name: TAN-452

Cat. No.: B15617678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
TAN-452 is a potent and selective peripherally acting δ-opioid receptor antagonist. Its chemical

name is 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-

dihydroxyindolo[2',3'-6,7]morphinan. As a derivative of naltrindole, TAN-452 holds significant

promise for the investigation and potential treatment of conditions where peripheral δ-opioid

receptor modulation is desirable, without the central nervous system side effects associated

with other opioid ligands. This document provides a detailed overview of the chemical structure

and a proposed synthetic pathway for TAN-452, based on established methodologies for

related compounds.

Chemical Structure
The chemical structure of TAN-452 is characterized by a morphinan core, which is a tetracyclic

ring system fundamental to many opioids. Fused to this core is an indole moiety, a key feature

contributing to its δ-opioid receptor selectivity. The molecule is further functionalized with a

cyclopropylmethyl group on the nitrogen atom, a hydroxyl group at position 14, and an

ethoxycarbonyl group on the indole ring.

Chemical Formula: C₂₉H₃₀N₂O₅[1]

Molecular Weight: 486.57 g/mol [1]
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CAS Number: 892039-23-5[1]

IUPAC Name: Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-

1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate[1]

Physicochemical and Pharmacological Data
A summary of the known quantitative data for TAN-452 is presented in the table below. This

includes its binding affinity (Ki) and antagonist activity (Kb) at the human μ (hMOR), δ (hDOR),

and κ (hKOR) opioid receptors, as well as its in vivo efficacy (ED₅₀) in various animal models.
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Parameter Value Receptor/Assay Source

Binding Affinity (Ki)

36.56 ± 1.48 nM hMOR [2]

0.47 ± 0.09 nM hDOR [2]

5.31 ± 1.80 nM hKOR [2]

Antagonist Activity

(Kb)

9.43 ± 0.58 nM hMOR [2]

0.21 ± 0.06 nM hDOR [2]

7.18 ± 0.75 nM hKOR [2]

In Vivo Efficacy (ED₅₀)

Anti-emetic activity

(p.o.)
<1.0 mg/kg Ferrets [2]

Anti-emetic activity

(s.c.)
<0.3 mg/kg Ferrets [2]

Anti-constipation

activity (p.o.)
9.45 mg/kg Rats [2]

Anti-constipation

activity (s.c.)
0.52 mg/kg Rats [2]

Anti-analgesic activity

(p.o.)
>300 mg/kg Rats [2]

Anti-analgesic activity

(s.c.)
>30 mg/kg Rats [2]

Synthesis of TAN-452
While a specific, detailed experimental protocol for the synthesis of TAN-452 is not publicly

available, a plausible synthetic route can be devised based on the well-established synthesis of
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naltrindole and its derivatives. The synthesis of TAN-452 likely commences from naltrexone, a

readily available opioid antagonist. The key transformation is the construction of the

ethoxycarbonyl-substituted indole ring onto the morphinan scaffold, which is typically achieved

through a Fischer indole synthesis.

Proposed Synthetic Pathway
The logical workflow for the synthesis of TAN-452 can be visualized as follows:

Naltrexone Hydrazone Formation4-Ethoxyphenylhydrazine Fischer Indole Synthesis
(Cyclization)

Acid Catalyst (e.g., H₂SO₄)
TAN-452

Click to download full resolution via product page

Caption: Proposed synthetic workflow for TAN-452 from naltrexone.

Key Experimental Steps and Methodologies
The following sections outline the probable experimental protocols for the key steps in the

synthesis of TAN-452. These are based on general procedures for the synthesis of naltrindole

derivatives.

Step 1: Hydrazone Formation

Objective: To form the key hydrazone intermediate from naltrexone and a substituted

hydrazine.

Methodology:

Naltrexone is dissolved in a suitable solvent, such as ethanol or acetic acid.

An equimolar amount of 4-ethoxyphenylhydrazine hydrochloride is added to the solution.

The reaction mixture is stirred at room temperature or heated gently to facilitate the

condensation reaction.

The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the crude

hydrazone is carried forward to the next step without extensive purification, or it may be

purified by recrystallization or column chromatography if necessary.

Step 2: Fischer Indole Synthesis (Cyclization)

Objective: To cyclize the hydrazone intermediate to form the indole ring fused to the

morphinan core.

Methodology:

The crude hydrazone from the previous step is dissolved in a strong acid, which acts as

the catalyst for the cyclization. Common catalysts include concentrated sulfuric acid,

polyphosphoric acid, or a mixture of acetic acid and sulfuric acid.

The reaction mixture is heated, typically at temperatures ranging from 80°C to 120°C, for a

period of several hours.

The reaction is monitored by TLC until the starting hydrazone is consumed.

Upon completion, the reaction mixture is cooled and carefully neutralized with a base,

such as sodium bicarbonate or ammonium hydroxide.

The crude product is extracted with an organic solvent (e.g., ethyl acetate,

dichloromethane).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The final product, TAN-452, is purified by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Logical Relationship of Synthetic Steps
The synthesis of TAN-452 follows a logical progression from a readily available starting

material to the final complex molecule. The key strategic element is the late-stage introduction

of the indole moiety, which allows for the synthesis of various derivatives by simply changing

the substituted hydrazine in the first step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15617678?utm_src=pdf-body
https://www.benchchem.com/product/b15617678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Key Intermediate

Final Product

Naltrexone Core

Hydrazone Intermediate

Condensation

TAN-452

Cyclization

Click to download full resolution via product page

Caption: Logical flow of the TAN-452 synthesis.

Conclusion
TAN-452 is a valuable pharmacological tool for studying the roles of peripheral δ-opioid

receptors. Its synthesis, likely proceeding through a Fischer indole synthesis from naltrexone,

represents a feasible route for obtaining this and related compounds for further research. The

provided data and proposed synthetic methodologies offer a comprehensive technical overview

for scientists and professionals in the field of drug development. Further research to delineate

the precise synthetic conditions and optimize yields is warranted.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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